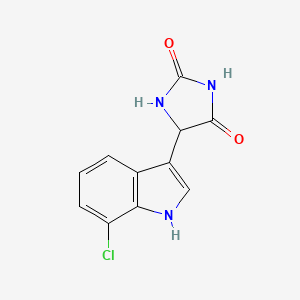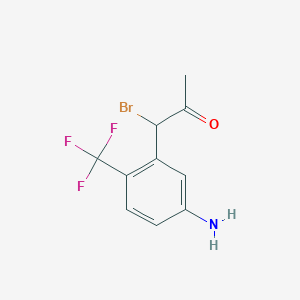
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps, including the introduction of the trifluoromethyl group and the bromopropanone moiety. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Bromination: The intermediate is then subjected to bromination to introduce the bromine atom at the desired position.
Ketone Formation: The final step involves the formation of the ketone group through a suitable reaction, such as the Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a crucial role in stabilizing the intermediate species.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with the target.
Vergleich Mit ähnlichen Verbindungen
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-iodopropan-2-one: The presence of iodine instead of bromine can result in different chemical properties and reactivity.
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-fluoropropan-2-one: The fluorine atom provides unique properties, such as increased stability and different reactivity compared to bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H9BrF3NO |
|---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
1-[5-amino-2-(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(16)9(11)7-4-6(15)2-3-8(7)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI-Schlüssel |
NPLIXRNOJSNPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


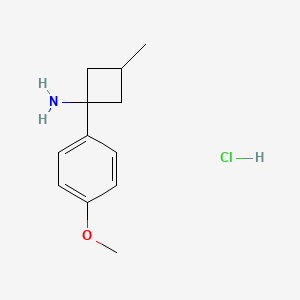
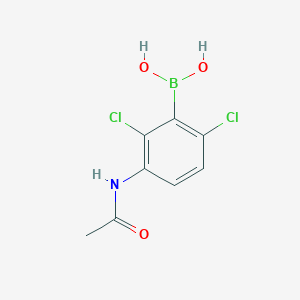

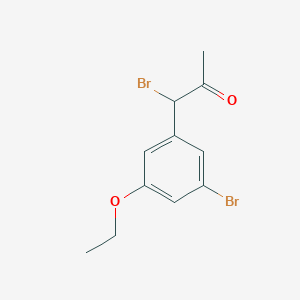

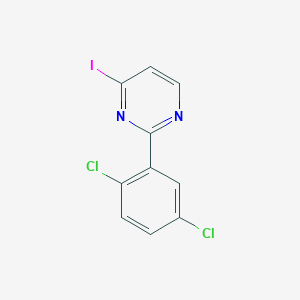

![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)
![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)

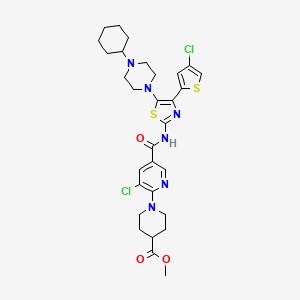
![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

